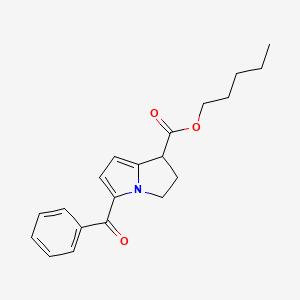
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester is a chemical compound that belongs to the pyrrolizine family This compound is characterized by its unique structure, which includes a pyrrolizine ring fused with a benzoyl group and a pentyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester typically involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with pentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
化学反応の分析
Types of Reactions
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in its anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) with a similar pyrrolizine structure.
Tolmetin: Another NSAID with a related chemical structure.
Indomethacin: A widely used NSAID with structural similarities.
Uniqueness
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester is unique due to its specific ester moiety, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This uniqueness may contribute to its distinct therapeutic profile compared to other similar compounds.
特性
CAS番号 |
623563-98-4 |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC名 |
pentyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-2-3-7-14-24-20(23)16-12-13-21-17(16)10-11-18(21)19(22)15-8-5-4-6-9-15/h4-6,8-11,16H,2-3,7,12-14H2,1H3 |
InChIキー |
NGQQHLJTTPUAFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


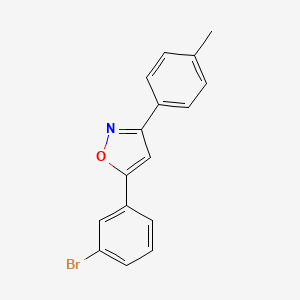
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
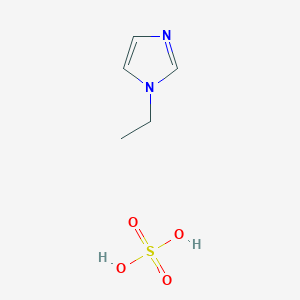
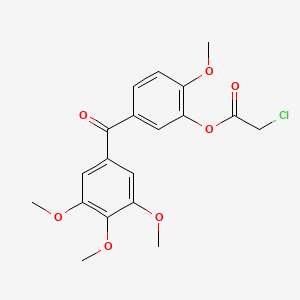
![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)
![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)

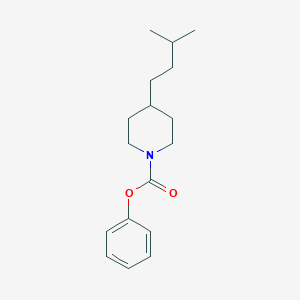
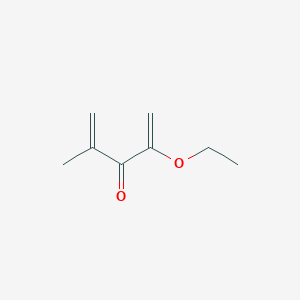
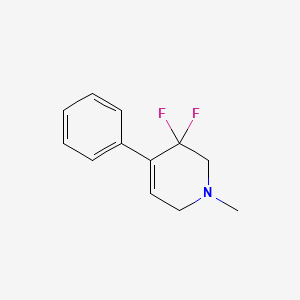

![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
